molecular formula C9H9ClF2N2O B2960381 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride CAS No. 2219378-80-8

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride

Cat. No. B2960381
CAS RN: 2219378-80-8
M. Wt: 234.63
InChI Key: LJTDQGJHVPIJLJ-UHFFFAOYSA-N
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Description

“2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride” is a chemical compound with the CAS Number: 2219378-80-8 . It has a molecular weight of 234.63 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .

Mechanism of Action

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride binds to the ATP-binding pocket of HSP90, which is essential for its chaperone activity. This binding prevents the interaction of HSP90 with its client proteins, leading to their degradation. The inhibition of HSP90 by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on HSP90, which is overexpressed in cancer cells. This selectivity reduces the potential for off-target effects and toxicity. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for further development as a drug candidate.

Advantages and Limitations for Lab Experiments

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of HSP90, making it a useful tool for studying the role of this protein in cancer biology. However, this compound is a synthetic compound that requires specialized equipment and expertise for its synthesis, limiting its accessibility for some researchers.

Future Directions

The potential therapeutic applications of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride extend beyond cancer. HSP90 is involved in the regulation of many cellular processes, including inflammation and neurodegeneration. Further research is needed to explore the potential of this compound in these areas. Additionally, the development of more potent and selective HSP90 inhibitors, including this compound, is an active area of research in the field of cancer drug discovery.

Synthesis Methods

The synthesis of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2,4-difluorophenol, which is reacted with 2-amino-3-chloropropionitrile to form the intermediate product. This intermediate is then treated with hydrochloric acid to produce the final product, this compound.

Scientific Research Applications

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride has shown promising results in preclinical studies as a potential treatment for cancer. HSP90 is a chaperone protein that plays a vital role in the folding and stabilization of many cancer-related proteins. Inhibiting HSP90 can lead to the degradation of these proteins and ultimately, the death of cancer cells. This compound has been shown to be a potent inhibitor of HSP90, making it a promising candidate for further development as an anticancer agent.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-amino-3-(2,4-difluorophenoxy)propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTDQGJHVPIJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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